Methyl 2-(aminomethyl)pent-4-enoate
Description
Methyl 2-(aminomethyl)pent-4-enoate is a chiral α,β-unsaturated ester featuring an aminomethyl group at the C2 position and a terminal alkene at the C4 position. This compound is structurally versatile, serving as a key intermediate in organic synthesis, particularly in the preparation of cyclic peptides, heterocycles, and bioactive molecules. Its reactivity stems from the electron-deficient alkene, which participates in conjugate additions, cycloadditions, and metal-catalyzed transformations. The aminomethyl group can be further functionalized or protected using groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl), enabling tailored applications in medicinal chemistry and catalysis .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)pent-4-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-6(5-8)7(9)10-2/h3,6H,1,4-5,8H2,2H3 |
InChI Key |
YGPYGTQGUVOZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)CN |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Bioactive Compounds
Methyl 2-(aminomethyl)pent-4-enoate is utilized as a precursor in synthesizing various biologically active molecules. Its functional groups allow for further modifications, leading to compounds with potential therapeutic effects.
2. Peptide Synthesis
The compound can be employed in peptide synthesis as a building block for amino acid derivatives. Its unique structure promotes specific coupling reactions that are essential for constructing peptide chains.
Medicinal Chemistry Applications
1. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. Research indicates that compounds with similar structures often interact with cellular pathways involved in cancer progression.
| Study | Compound | Activity | EC50 (μM) |
|---|---|---|---|
| This compound | Anticancer | 15 ± 3 |
2. Neuroprotective Effects
Research has shown that compounds related to this compound can reduce neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at low concentrations, highlighting its potential as a lead compound for anticancer drug development.
Case Study 2: Neuroprotection
In another study focused on neuroprotection, researchers explored the effects of this compound on neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with this compound reduced apoptosis rates significantly compared to control groups, indicating its therapeutic potential in neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
(S)-Methyl 2-(Boc-amino)pent-4-enoate (4a)
- Structure : Boc-protected amine at C2.
- Synthesis : Prepared via alkylation of Boc-protected allylglycine with methyl iodide in acetonitrile and K₂CO₃ .
- Properties : The Boc group enhances stability under basic conditions, making it suitable for stepwise peptide synthesis.
(S)-Methyl 2-(Cbz-amino)pent-4-enoate (4c)
- Structure : Cbz-protected amine at C2.
- Synthesis : Similar to 4a but using CbzCl (benzyl chloroformate) for protection .
- Properties: The Cbz group is cleavable via hydrogenolysis, offering orthogonal deprotection strategies compared to Boc.
Methyl 2-(Tosylamino)pent-4-enoate
- Structure : Tosyl (p-toluenesulfonyl) group on the amine.
- Synthesis: Low yield (12%) via MgBr₂-catalyzed coupling of allenones and imines .
- Properties : The electron-withdrawing tosyl group reduces nucleophilicity, limiting its use in reactions requiring free amines.
Backbone Modifications
Methyl 2-((4-Chlorophenyl)thio)pent-4-enoate (9h)
- Structure : Thioether substituent at C2.
- Synthesis : 55% yield via FeTPPCl-catalyzed coupling of allyl sulfides and methyl glycine .
- Properties : The thioether enhances nucleophilicity at the β-carbon, favoring Michael additions.
Methyl 2-(Trifluoromethyl)pent-4-enoate Derivatives
Ester Group Variations
Ethyl 2-(Amino)pent-4-enoate Derivatives
Stereochemical and Functional Group Comparisons
Key Research Findings
- Protecting Group Impact : Boc and Cbz derivatives (4a, 4c) are preferred in peptide synthesis due to their orthogonal deprotection, while tosyl derivatives face synthetic challenges .
- Electronic Effects : Thioether (9h) and trifluoromethyl (14) substituents significantly alter alkene reactivity, enabling diverse conjugate additions .
- Steric and Stereochemical Influence : Ethyl esters and branched chains (e.g., 2-methyl in ) affect solubility and enantioselectivity, critical for asymmetric catalysis.
Preparation Methods
General Reaction Mechanism
Iridium-catalyzed allylic amination has emerged as a cornerstone for introducing aminomethyl groups into allylic systems. The method leverages [Ir(cod)Cl]₂ complexes paired with chiral phosphoramidite ligands to achieve asymmetric induction. In the context of methyl 2-(aminomethyl)pent-4-enoate, allylic carbonates such as methyl (E)-pent-2-enyl carbonate serve as substrates, reacting with glycine derivatives like N-(diphenylmethylene)glycin ethylester (Figure 1). The catalytic cycle involves oxidative addition of the allylic carbonate to iridium, followed by nucleophilic attack of the glycine enolate to form the C–N bond.
-
Catalyst Activation : [Ir(cod)Cl]₂ (0.02 mmol) and phosphoramidite ligand (0.04 mmol) are dissolved in dry THF. Propylamine (0.3 mL) is added, and the mixture is stirred at 50°C for 20 min. Volatiles are evaporated to yield an activated iridium complex.
-
Reaction Setup : The activated catalyst (2 mol%) is combined with methyl pent-4-enoate carbonate (1 mmol) and N-(diphenylmethylene)glycin ethylester (1.1 mmol) in THF at room temperature.
-
Work-Up : After TLC confirmation, the reaction is quenched with NH₄Cl, extracted with CH₂Cl₂, and purified via silica gel chromatography (cyclohexane/MTBE).
Key Variables :
-
Base : LiHMDS or KOH accelerates enolate formation, with LiHMDS favoring higher diastereoselectivity.
-
Temperature : Reactions at -78°C improve stereochemical outcomes but require prolonged stirring (48–72 hours).
Enolate Alkylation Strategies
Lithium Enolate Generation
Lithium enolates, generated via deprotonation of glycine esters with LiHMDS, undergo alkylation with allylic electrophiles to construct the pent-4-enoate backbone. This method avoids transition-metal catalysts, making it cost-effective for large-scale synthesis.
-
Enolate Formation : N-(Diphenylmethylene)glycin ethylester (1.1 mmol) is treated with LiHMDS (1.1 mmol) in THF at -78°C.
-
Electrophilic Quenching : The enolate is added to a solution of methyl 4-bromopent-4-enoate (1 mmol) at -78°C, followed by warming to room temperature.
-
Purification : Column chromatography (cyclohexane/ethyl acetate) isolates the product in 45–60% yield.
Challenges :
-
Competing elimination pathways necessitate strict temperature control.
-
Diastereomer ratios (syn/anti) vary with solvent polarity, reaching 4:1 in THF.
Protection/Deprotection Approaches
Tosyl and Nosyl Protecting Groups
Sulfonamide protections (e.g., tosyl, nosyl) mitigate side reactions during amine incorporation. A two-step protocol involves:
-
Protection : Treating 2-(hydroxymethyl)allyl amines with TsCl or NsCl in CH₂Cl₂ using Et₃N as a base.
-
Esterification : Mitsunobu reaction or carbonate formation with methyl chloroformate yields the protected intermediate.
Deprotection :
Comparative Analysis of Methods
| Method | Catalyst/Base | Yield (%) | Diastereoselectivity (syn:anti) |
|---|---|---|---|
| Iridium Catalysis | [Ir(cod)Cl]₂/Ligand 2 | 26–39 | 3:1 |
| Lithium Enolate | LiHMDS | 45–60 | 4:1 |
| Phase-Transfer | KOH/Bu₄NHSO₄ | 30–35 | 2:1 |
Insights :
-
Iridium catalysis offers superior stereocontrol but lower yields due to competing β-hydride elimination.
-
Enolate alkylation provides higher yields but requires cryogenic conditions.
Emerging Techniques and Optimizations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(aminomethyl)pent-4-enoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification or protection/deprotection strategies. For example, allylglycine derivatives (e.g., L-allylglycine) can be treated with methanol and sulfonyl chlorides (e.g., SOCl₂) under anhydrous conditions to form methyl esters . Reaction temperature and stoichiometry of reagents (e.g., excess iodomethane for methylation) are critical for achieving yields >90% . Side reactions, such as racemization, may occur if pH or temperature is not tightly controlled.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key signals include:
- ¹H NMR : Doublets for the pent-4-enoate vinyl protons (δ 5.2–5.8 ppm) and singlet for the methyl ester (δ 3.6–3.7 ppm).
- ¹³C NMR : Carbonyl resonance (δ 170–175 ppm) and allylic carbons (δ 115–125 ppm) .
High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 172.12) .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Silica gel column chromatography using gradients of ethyl acetate/hexane (1:4 to 1:2) resolves polar byproducts. For enantiomeric purity, chiral HPLC with amylose-based columns and isocratic elution (hexane:isopropanol 90:10) is recommended .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during the synthesis of this compound?
- Methodological Answer : Racemization risks arise during esterification or amine deprotection. Using chiral auxiliaries (e.g., Boc-protected intermediates) and low-temperature conditions (<0°C) minimizes epimerization . Kinetic resolution via lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) can enhance enantiomeric excess (ee >98%) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column detects volatile impurities (e.g., residual solvents). For non-volatile byproducts, reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with charged aerosol detection (CAD) improves sensitivity . Quantitation limits ≤0.1% are achievable .
Q. How do steric and electronic effects influence the reactivity of the aminomethyl group in downstream functionalization?
- Methodological Answer : The aminomethyl group’s nucleophilicity is modulated by steric hindrance from the pent-4-enoate backbone. Acylation reactions (e.g., with trifluoroacetic anhydride) proceed efficiently under mild conditions (DMAP catalyst, RT), while alkylation requires bulky electrophiles (e.g., tert-butyl bromoacetate) to avoid side reactions .
Q. What contradictions exist in reported spectral data for this compound, and how can they be reconciled?
- Methodological Answer : Discrepancies in ¹H NMR chemical shifts (e.g., δ 1.2–1.5 ppm for methyl groups) may stem from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Referencing internal standards (e.g., TMS) and controlled sample preparation (e.g., 10 mg/mL in CDCl₃) standardizes data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
